molecular formula C18H15N3O2S2 B2702610 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 864925-33-7

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2702610
CAS No.: 864925-33-7
M. Wt: 369.46
InChI Key: QLIMGZOQYRQVPY-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a unique structure with two benzo[d]thiazole rings connected via a carboxamide linkage, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy substituents are introduced via alkylation and methylation reactions, respectively, using reagents such as ethyl iodide and methyl iodide.

    Formation of the Carboxamide Linkage: The final step involves the condensation of the substituted benzo[d]thiazole with benzo[d]thiazole-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on various biological targets, including enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

    Benzo[d]thiazole-2-carboxamide: Lacks the ethyl and methoxy substituents, resulting in different biological activity.

    (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide: Similar structure but without the methoxy group, affecting its chemical reactivity and biological properties.

Uniqueness: (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide stands out due to its specific substitution pattern, which enhances its potential as a therapeutic agent and its versatility in chemical reactions.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-3-21-15-12(23-2)8-6-10-14(15)25-18(21)20-16(22)17-19-11-7-4-5-9-13(11)24-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIMGZOQYRQVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.